
4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Phenyl and Phenoxy Groups: These groups can be introduced through nucleophilic substitution reactions using suitable phenyl and phenoxy halides.
Thiol Group Addition: The thiol group is introduced in the final step, often through thiolation reactions using thiolating agents like thiourea or thiol-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the phenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
科学研究应用
4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring and thiol group are key functional groups that contribute to its biological activities. The compound may inhibit enzymes, disrupt cellular processes, or interact with DNA/RNA, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 4-(2,3-Dimethylphenyl)-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 4-(2,3-Dimethylphenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 4-(2,3-Dimethylphenyl)-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern on the phenyl and triazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H21N3OS |
|---|---|
分子量 |
339.5 g/mol |
IUPAC 名称 |
4-(2,3-dimethylphenyl)-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N3OS/c1-4-15-8-10-16(11-9-15)23-12-18-20-21-19(24)22(18)17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,21,24) |
InChI 键 |
KSGQNFHOJZEIMW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC(=C3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


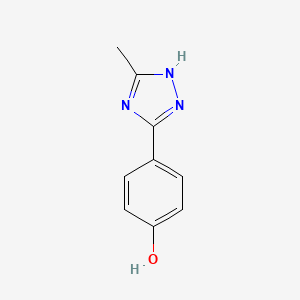
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol](/img/structure/B11769263.png)
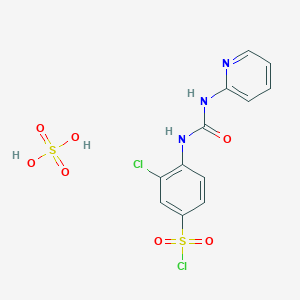

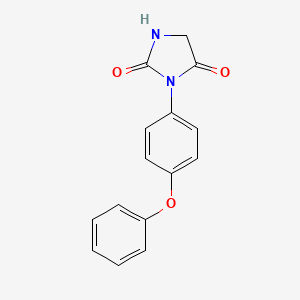
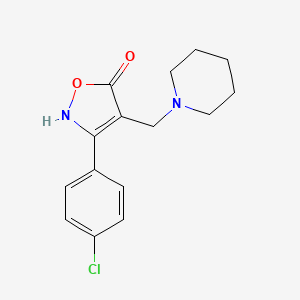
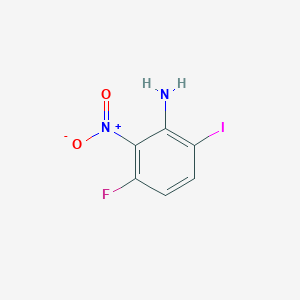

![5,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B11769294.png)

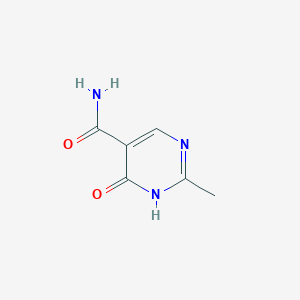
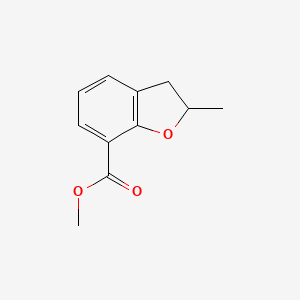
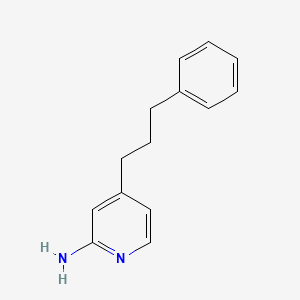
![3,4-Dihydro-2h-pyrido[3,2-b][1,4]oxazin-8-ol](/img/structure/B11769340.png)
